2-(3-Chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

BTK inhibition Kinase inhibitor SAR Pyrazolopyridine medicinal chemistry

2-(3-Chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 364354-03-0) is a pinacol-protected arylboronic ester (C18H20BClO3, MW 330.6) bearing a 3-chloro-4-phenoxyphenyl substitution architecture. This compound belongs to the 1,3,2-dioxaborolane class of organoboron reagents specifically designed for Suzuki-Miyaura cross-coupling applications in medicinal chemistry.

Molecular Formula C18H20BClO3
Molecular Weight 330.62
CAS No. 364354-03-0
Cat. No. B2754238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS364354-03-0
Molecular FormulaC18H20BClO3
Molecular Weight330.62
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H20BClO3/c1-17(2)18(3,4)23-19(22-17)13-6-5-7-16(12-13)21-15-10-8-14(20)9-11-15/h5-12H,1-4H3
InChIKeyJSMPNXZNOULERF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 364354-03-0): Procurement-Grade Boronic Ester Building Block for Kinase-Targeted Synthesis


2-(3-Chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 364354-03-0) is a pinacol-protected arylboronic ester (C18H20BClO3, MW 330.6) bearing a 3-chloro-4-phenoxyphenyl substitution architecture . This compound belongs to the 1,3,2-dioxaborolane class of organoboron reagents specifically designed for Suzuki-Miyaura cross-coupling applications in medicinal chemistry . Its pinacol ester form confers enhanced bench stability and chromatographic tractability compared to the corresponding free boronic acid (3-chloro-4-phenoxyphenylboronic acid, CAS 2095461-96-2), making it the preferred reagent form for multi-step synthetic sequences where reproducible coupling performance is critical [1]. The compound is catalogued at 95-97% purity by multiple international suppliers and is primarily utilized as a key intermediate in the synthesis of substituted pyrazolopyrimidine and imidazopyridine kinase inhibitors targeting BTK and EGFR [2].

Why Generic Boronic Ester Substitution Is Not Advisable for 2-(3-Chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Procurement


Simple substitution of this compound with the corresponding free boronic acid (3-chloro-4-phenoxyphenylboronic acid, CAS 2095461-96-2), the dechlorinated analog (4-phenoxyphenylboronic acid pinacol ester, CAS 269410-26-6), or a positional isomer (2-chloro-4-phenoxyphenylboronic acid pinacol ester, CAS 1196395-83-1) introduces scientifically significant risks that extend beyond mere cost considerations . The pinacol ester protecting group fundamentally alters the reagent's hydrolytic stability and chromatographic behavior during purification, directly impacting isolated yields in multi-step sequences [1]. More critically, the 3-chloro substituent is not a passive structural feature — its electron-withdrawing effect ortho to the phenoxy group modulates both the electronic character of the arylboron species during transmetallation and the binding affinity of downstream drug candidates, as demonstrated by the stark BTK inhibition differential between 3-chloro-4-phenoxyphenyl and 4-phenoxyphenyl congeners within the same patent series [2]. The following quantitative evidence establishes that procurement decisions for this building block must be governed by structure-specific performance data, not class-level assumptions about boronic ester reactivity.

Quantitative Differentiation Evidence: 2-(3-Chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vs. Closest Analogs


BTK Kinase Inhibition Potency: >55-Fold Improvement Conferred by 3-Chloro-4-Phenoxyphenyl Substituent vs. 4-Phenoxyphenyl Analog in US10662187 Series

Within the identical pyrazolo[4,3-c]pyridine scaffold series disclosed in US10662187, the compound incorporating the 3-chloro-4-phenoxyphenyl moiety (Compound 11) demonstrates an IC50 of <10 nM against Bruton's tyrosine kinase (BTK) as measured by homogenous time-resolved fluorescence (HTRF) assay [1]. In direct comparison, the analog bearing an unsubstituted 4-phenoxyphenyl group at the same position (Compound 15) exhibits an IC50 of 550 nM under identical assay conditions [2]. This represents a greater than 55-fold enhancement in target engagement potency attributable solely to the presence of the 3-chloro substituent ortho to the phenoxy group on the aryl ring installed via Suzuki-Miyaura coupling using the target boronic ester building block. Both measurements were performed in the same 384-well HTRF format with matching ATP and peptide substrate concentrations, ensuring comparability.

BTK inhibition Kinase inhibitor SAR Pyrazolopyridine medicinal chemistry

Hydrolytic Stability and Shelf-Life Reliability: Pinacol Ester Form (CAS 364354-03-0) vs. Free Boronic Acid (CAS 2095461-96-2)

The pinacol ester form of 3-chloro-4-phenoxyphenylboronic acid addresses the well-documented hydrolytic instability of arylboronic acids. Free arylboronic acids are susceptible to protodeboronation and reversible dehydration to boroxines under ambient storage conditions, which introduces lot-to-lot variability in coupling performance [1]. In comparative hydrolysis studies of boronic esters, pinacol-protected derivatives demonstrate significantly reduced hydrolysis rates relative to unprotected boronic acids, with hydrolysis half-lives for related phenylboronic pinacol esters ranging from 0.69 to 26.3 hours under physiologically relevant aqueous conditions (37°C, pH 7.5), while the corresponding free boronic acids undergo near-immediate equilibration to boroxine mixtures [2]. The target compound (CAS 364354-03-0) is commercially supplied at 95-97% purity with a recommended long-term storage condition of 'cool, dry place,' reflecting the pinacol ester's tolerance to standard laboratory handling that the free acid (CAS 2095461-96-2) lacks . No quantitative long-term stability study specific to this compound pair has been published; however, the class-level stability advantage of pinacol esters over free boronic acids is a consensus principle in synthetic organoboron chemistry.

Organoboron stability Reagent procurement Suzuki coupling reliability

Regiochemical Differentiation: 3-Chloro-4-Phenoxyphenyl (CAS 364354-03-0) vs. 2-Chloro-4-Phenoxyphenyl Isomer (CAS 1196395-83-1) in Patent-Backed Kinase Inhibitor Synthesis

The 3-chloro substitution pattern (chlorine ortho to phenoxy on the aryl ring) in the target compound is explicitly claimed and exemplified in multiple kinase inhibitor patent families, including WO2014187319A1 for substituted pyrazolopyrimidines as BTK/EGFR inhibitors and US10662187 for BTK inhibitors [1][2]. The positional isomer 2-chloro-4-phenoxyphenylboronic acid pinacol ester (CAS 1196395-83-1) places the chlorine meta to the phenoxy group, producing a different electronic environment at the boron-bearing carbon . While direct comparative coupling yield data between these two regioisomers has not been published in a head-to-head study, the documented use of the 3-chloro isomer in constructing development-stage kinase inhibitors—where the chloro substituent is proximal to the heterocyclic core attachment point—indicates that the regiochemistry is not interchangeable for target SAR [1]. The 3-chloro-4-phenoxy arrangement was specifically selected over alternative substitution patterns during the optimization of BTK inhibitor Compound 11 (IC50 <10 nM), as evidenced by the patent SAR tables [2].

Regioselective synthesis Kinase inhibitor patent Structure-activity relationship

Physicochemical Differentiation: Molecular Weight and Predicted LogP Distinguish Pinacol Ester (330.6 g/mol) from Free Boronic Acid (248.47 g/mol)

The pinacol ester form possesses a molecular weight of 330.61 g/mol (C18H20BClO3) compared to 248.47 g/mol (C12H10BClO3) for the corresponding free boronic acid . This 82.14 g/mol mass increase, combined with a predicted LogP of 4.43 (estimated for the pinacol ester vs. approximately 3.4 for the free acid based on fragment-based calculation), confers distinct chromatographic retention behavior that facilitates purification by silica gel chromatography [1]. The higher LogP of the pinacol ester enables effective separation from polar byproducts generated during Suzuki-Miyaura workup, a practical advantage frequently cited by synthetic chemists for pinacol ester reagents over their free acid counterparts. Additionally, the pinacol ester exhibits a predicted boiling point of 408.4±40.0 °C and density of 1.17±0.1 g/cm³, data points relevant for scale-up and solvent compatibility assessments [1].

Physicochemical properties Chromatographic behavior Reagent handling

Optimal Procurement Scenarios for 2-(3-Chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Based on Differential Evidence


BTK and EGFR Kinase Inhibitor Medicinal Chemistry Programs Requiring Sub-10 nM Scaffold Potency

Medicinal chemistry teams synthesizing pyrazolo[4,3-c]pyridine, pyrazolo[3,4-d]pyrimidine, or imidazo[1,5-a]pyrazine scaffolds for BTK or EGFR T790M inhibition should prioritize procurement of CAS 364354-03-0. As demonstrated by US10662187 (Compound 11) and WO2014187319A1, the 3-chloro-4-phenoxyphenyl group installed via this boronic ester building block directly yields clinical candidate-quality compounds with BTK IC50 <10 nM [1][2]. The dechlorinated 4-phenoxyphenyl analog (derived from CAS 269410-26-6) produces a 550 nM compound in the same scaffold, representing a >55-fold loss in potency that would disqualify it from lead optimization criteria in most drug discovery settings [1]. This scenario applies specifically to groups prosecuting patent-backed kinase inhibitor series where the 3-chloro substituent has been validated as a critical pharmacophoric element.

Multi-Step Synthesis Requiring Chromatographically Tractable and Shelf-Stable Boronic Ester Intermediates

For synthetic routes involving multiple transformations before and after the Suzuki-Miyaura coupling step, the pinacol ester form (CAS 364354-03-0) should be procured rather than the free boronic acid (CAS 2095461-96-2). The pinacol ester's higher molecular weight (330.6 vs. 248.47 g/mol) and predicted LogP of 4.43 (vs. ~3.4 for the free acid) provide superior chromatographic resolution from polar byproducts during normal-phase silica gel purification [3]. Furthermore, the pinacol protecting group mitigates the risk of protodeboronation and boroxine formation during storage, with class-level hydrolysis half-life data indicating that pinacol esters can withstand aqueous workup conditions far longer than free boronic acids [4]. This is particularly relevant for contract research organizations and academic core facilities where reagents may be stored for extended periods between synthesis campaigns.

Structure-Activity Relationship Studies Differentiating 3-Chloro vs. 2-Chloro vs. Non-Chlorinated Phenoxyphenyl SAR

Research groups conducting systematic SAR exploration around the phenoxyphenyl moiety in kinase inhibitors or related target classes require the regioisomerically defined 3-chloro-4-phenoxyphenyl pinacol ester specifically (CAS 364354-03-0), not the 2-chloro positional isomer (CAS 1196395-83-1) or the non-chlorinated analog (CAS 269410-26-6). The patent literature demonstrates that this specific substitution pattern was selected from a broader SAR effort for its optimal contribution to target engagement, with the chloro group positioned ortho to the phenoxy substituent [2]. Procurement of CAS 364354-03-0 ensures that the resulting biaryl products match the regioisomerically defined compounds disclosed in the medicinal chemistry literature, enabling direct comparison with published biological data.

Scale-Up Feasibility Assessment Using Predicted Boiling Point and Density Data for Solvent Selection

Process chemistry groups evaluating the feasibility of scale-up for Suzuki-Miyaura coupling steps involving this building block can utilize the predicted physicochemical data (boiling point 408.4±40.0 °C, density 1.17±0.1 g/cm³, LogP 4.43) available for CAS 364354-03-0 to inform solvent selection and workup protocol design [3]. The boiling point prediction indicates compatibility with high-boiling solvents (DMF, 1,4-dioxane) commonly employed in Suzuki couplings, as evidenced by the WO2014187319A1 patent which uses THF/1,4-dioxane/water/DMF solvent systems for reactions employing this building block [1]. The density value supports extraction and phase-separation calculations for aqueous workup at preparative scale.

Quote Request

Request a Quote for 2-(3-Chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.